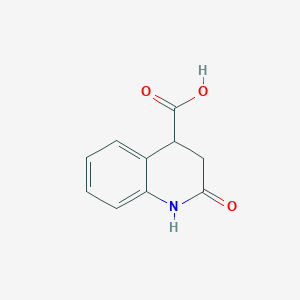

2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

概要

説明

2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS No. 14179-84-1) is a tetrahydroquinoline derivative with a molecular formula of C₁₀H₉NO₃ and a molar mass of 191.18 g/mol . It features a partially saturated quinoline ring system, a ketone group at position 2, and a carboxylic acid substituent at position 4. This compound is commercially available with a purity of ≥95% and is classified as harmful if swallowed (H302) .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with suitable reagents . Another method includes the use of a cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation . These reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts or enzymes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis protocols. For example, a green approach for the synthesis of related compounds has been developed, which can be adapted for the production of this compound . This method emphasizes the use of environmentally friendly reagents and conditions to minimize waste and reduce environmental impact.

化学反応の分析

Types of Reactions

2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve specific temperatures, solvents, and pH levels to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different tetrahydroquinoline compounds. Substitution reactions can result in a variety of functionalized quinoline derivatives.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula: C₁₀H₉NO₃

- Molecular Weight: 191.18 g/mol

- CAS Number: 14179-84-1

The compound features a fused bicyclic structure that contributes to its biological activity. Its unique chemical properties allow it to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives as anticancer agents. For instance:

- In vitro Studies: Research demonstrated that derivatives of this compound exhibited significant cytotoxic effects against the MCF-7 breast cancer cell line. The compounds were tested at varying concentrations, revealing a dose-dependent response that suggests their potential as therapeutic agents in cancer treatment .

Modulation of Drug Resistance

Another significant application is in overcoming multidrug resistance (MDR) in cancer therapies. A study focused on the ability of these compounds to inhibit the ABCB1 transporter, which is often responsible for drug efflux in resistant cancer cells:

- QSAR Modeling: Quantitative structure–activity relationship (QSAR) models were developed to predict the inhibitory activity of various derivatives against ABCB1. The study utilized molecular docking to understand binding interactions at the active site of the transporter .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods including:

- Cyclization Reactions: Utilizing starting materials like ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate and thiourea under specific conditions leads to the formation of this compound with good yields .

The ability to modify this compound through synthetic chemistry allows for the development of a variety of derivatives with enhanced biological properties.

Table 1: Summary of Biological Activities

作用機序

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with structurally analogous quinoline derivatives, focusing on structural features, physicochemical properties, synthetic routes, and biological activities.

Structural and Physicochemical Differences

Key structural variations among similar compounds include:

- Saturation of the quinoline ring: The tetrahydroquinoline core in the target compound confers greater conformational flexibility compared to dihydroquinoline analogs (e.g., 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, CAS 15733-89-8), which have a partially unsaturated ring .

- Substituent position and type : Derivatives vary in substituent location (e.g., 3-carboxylic acid vs. 4-carboxylic acid) and functional groups (e.g., hydroxyl, ester, or amide groups) .

Table 1: Structural and Physicochemical Comparison

*Estimated values based on analogous compounds where direct data is unavailable.

生物活性

Overview

2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (C10H9NO3) is a compound of significant interest due to its diverse biological activities. It has been studied for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies from various research findings.

- Molecular Formula : C10H9NO3

- Molecular Weight : 191.18 g/mol

- Structure : The compound features a tetrahydroquinoline core with a carboxylic acid functional group, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to modulate the activity of various enzymes and receptors, influencing several biological pathways. Notably, it has been identified as a key intermediate in microbial degradation pathways, suggesting its role in bioremediation processes .

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antibiotics .

Anticancer Effects

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and others. The mechanism involves inducing apoptosis and disrupting cell cycle progression. For instance, an experiment involving MTT assays revealed a dose-dependent reduction in cell viability upon treatment with the compound .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Cell cycle arrest |

| A549 | 18 | Inhibition of proliferation |

Study on Antimicrobial Activity

A recent study investigated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated that the compound demonstrated significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Cancer Research

Another study focused on the compound's anticancer properties. Researchers treated MCF-7 cells with varying concentrations of this compound and observed a marked decrease in cell viability at concentrations above 10 µM. The study concluded that the compound could serve as a scaffold for designing new anticancer agents .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds to highlight its unique properties.

Table 2: Comparison with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| 6-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | Moderate | High | Enhanced lipophilicity |

| 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid | Low | Moderate | Less complex structure |

| 2-Oxoquinoline derivatives | High | Variable | Diverse functionalization |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid?

- Methodological Answer : The compound can be synthesized via cyclization of substituted anthranilic acid derivatives. For example, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives are chlorinated using POCl₃ in DMF under reflux (100°C, 4 hours), followed by neutralization with ice-cold water to precipitate the product . Alternative routes involve multicomponent Castagnoli-Cushman reactions using imines and anhydrides, yielding diastereoselective products through optimized solvent and catalyst systems (e.g., KI or K₂CO₃ under nitrogen) .

Q. How is the compound characterized after synthesis?

- Methodological Answer : Characterization typically includes:

- 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., trans-configuration in diastereomers) .

- LC-MS for monitoring reaction completion and molecular weight verification .

- Melting point analysis (e.g., 102.4–105.3°C for crystalline derivatives) .

- X-ray crystallography to resolve hydrogen bonding patterns and π-stacking interactions in solid-state structures .

Q. What are the known biological activities of this compound and its derivatives?

- Methodological Answer : Derivatives exhibit antimicrobial and anticancer potential. For example:

- Antimicrobial activity : Methoxy- and hydroxyl-substituted analogs (e.g., 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid) show efficacy against bacterial strains, evaluated via MIC assays .

- Antioxidant properties : Alkaline hydrolysis of bound phenolics in natural products yields analogs like 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid methyl ester, validated via DPPH radical scavenging assays .

Advanced Research Questions

Q. How can diastereoselectivity be achieved in derivatives of this compound?

- Methodological Answer : Diastereoselectivity is controlled by:

- Reaction conditions : Use of polar aprotic solvents (e.g., DMF) and catalysts like KI to stabilize transition states .

- Steric effects : Bulky substituents (e.g., 4-bromophenyl groups) favor trans-products due to reduced steric hindrance during cyclization .

- Temperature optimization : Heating to 343 K enhances kinetic control, favoring specific stereoisomers .

Q. What challenges arise in resolving enantiomers of this compound, and how are they addressed?

- Methodological Answer : Challenges include low natural optical rotation and overlapping signals in chiral HPLC. Solutions involve:

- Chiral derivatization : Use of (-)-menthol chloroformate to form diastereomeric esters for separation .

- Crystallization-induced resolution : Selective crystallization of enantiomers using chiral counterions (e.g., L-proline salts) .

Q. How does the compound’s stability vary under different storage and reaction conditions?

- Methodological Answer : Stability is influenced by:

- Moisture sensitivity : Store in airtight containers with desiccants to prevent hydrolysis of the lactam ring .

- Thermal decomposition : Avoid prolonged heating above 150°C, which degrades the tetrahydroquinoline core .

- pH sensitivity : The carboxylic acid group undergoes decarboxylation under strongly acidic conditions (pH < 2) .

Q. What structure-activity relationship (SAR) insights guide the optimization of biological activity?

- Methodological Answer : Key SAR findings include:

- Hydroxyl groups : 2-hydroxy substitution enhances antioxidant activity by enabling hydrogen bonding with cellular targets .

- Methoxy groups : 6-methoxy substitution improves lipophilicity and membrane permeability, critical for antimicrobial activity .

- Carboxylic acid moiety : Essential for metal chelation in enzyme inhibition (e.g., quinolone-like mechanisms) .

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer : Strategies include:

- Solvent optimization : Replacing DMF with recyclable solvents (e.g., acetonitrile) to reduce costs .

- Flow chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side reactions .

- Catalyst recycling : Immobilized KI on silica gel enhances turnover in multicomponent reactions .

Q. How are contradictions in spectral data resolved during structural elucidation?

- Methodological Answer : Discrepancies (e.g., variable NMR shifts) arise from tautomerism or solvent effects. Mitigation involves:

- Variable-temperature NMR to identify tautomeric equilibria .

- Computational modeling (DFT) to predict and assign spectra .

- Cross-validation with X-ray structures to confirm substituent positions .

Q. What role do hydrogen bonding and π-stacking play in the compound’s solid-state properties?

- Methodological Answer : Hydrogen bonds (e.g., O–H···O interactions) stabilize crystal packing, while π-stacking (3.34 Å spacing) influences solubility and melting points. These are analyzed via:

- Single-crystal XRD to map intermolecular interactions .

- Thermogravimetric analysis (TGA) to correlate stability with packing efficiency .

特性

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-4,7H,5H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTLCDHPTBFVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343467 | |

| Record name | 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14179-84-1 | |

| Record name | 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。